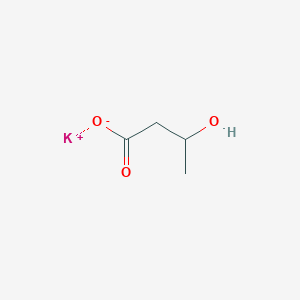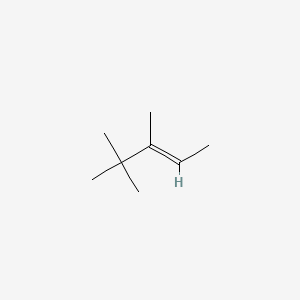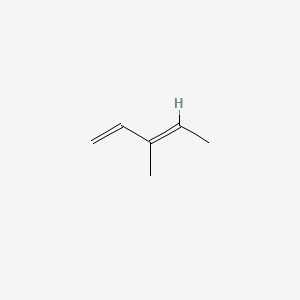
3-Methyl-1,3-pentadiene
Vue d'ensemble
Description
3-Methyl-1,3-pentadiene is an organic compound with the molecular formula C6H10. It is a type of diene, which means it contains two double bonds.
Mécanisme D'action
Target of Action
3-Methyl-1,3-pentadiene is a conjugated diene . Its primary targets are electrophiles, which are species that accept electron pairs . The compound’s double bonds can act as nucleophiles, donating electron pairs to electrophiles .
Mode of Action
The compound interacts with its targets through electrophilic addition . This process involves the protonation of one of the double bonds, which occurs regioselectively to give the more stable carbocation . The electrophile (e.g., a halogen or a hydrogen halide) adds to the diene, forming a carbocation intermediate .
Biochemical Pathways
The electrophilic addition of this compound can result in two types of products: 1,2-addition and 1,4-addition . The 1,2-addition product is formed when the electrophile adds to the first and second carbon atoms of the diene . The 1,4-addition product is formed when the electrophile adds to the first and fourth carbon atoms . The ratio of these products depends on the stability of the resulting carbocations .
Result of Action
The electrophilic addition of this compound results in the formation of new compounds, which can have various molecular and cellular effects depending on the specific electrophile involved . For example, the addition of a halogen or a hydrogen halide can result in the formation of a halogenated compound or a haloalkane, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain catalysts can enhance the electrophilic addition reaction . Additionally, the reaction is likely to be sensitive to temperature and pressure , as these factors can influence the rate and equilibrium of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-1,3-pentadiene can be synthesized through various methods. One common approach involves the base-induced elimination of hydrogen halides from allylic halides. This method is often used to prepare conjugated dienes . Another method includes the acid-catalyzed double dehydration of 3-methyl-1,3-butanediol .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of alkynes. These processes are optimized to achieve high yields and purity of the desired diene .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-1,3-pentadiene undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form epoxides or other oxygenated products.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens.
Cycloaddition: This compound is known for its reactivity in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Cycloaddition Conditions: Typically involves dienophiles like maleic anhydride under thermal or catalytic conditions.
Major Products:
Oxidation Products: Epoxides, alcohols.
Reduction Products: Alkanes.
Cycloaddition Products: Cyclohexene derivatives.
Applications De Recherche Scientifique
3-Methyl-1,3-pentadiene has several applications in scientific research:
Comparaison Avec Des Composés Similaires
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
Isoprene (2-methyl-1,3-butadiene): Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 3-Methyl-1,3-pentadiene is unique due to its specific substitution pattern, which influences its reactivity and the types of products it forms in chemical reactions. Its conjugated diene structure makes it particularly valuable in cycloaddition reactions, where it can form a variety of cyclic products .
Propriétés
IUPAC Name |
(3E)-3-methylpenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGRNZQRTNVZCZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015954 | |
| Record name | (3E)-3-methylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2787-43-1, 4549-74-0 | |
| Record name | 3-Methyl-1,3-pentadiene, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,3-pentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-3-methylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-3-methylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1,3-PENTADIENE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X790255XAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




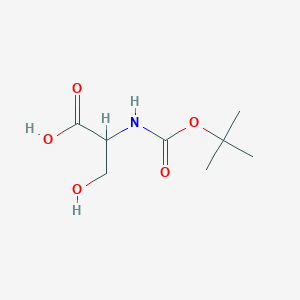

![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)
![(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B3028910.png)

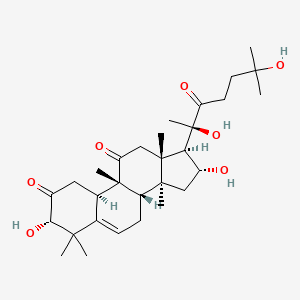
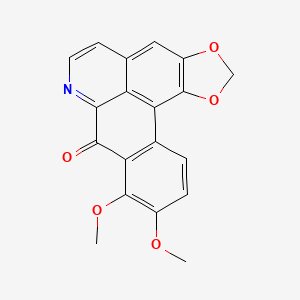
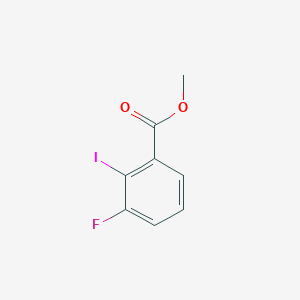

![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B3028921.png)
